Carbapenam

Descripción

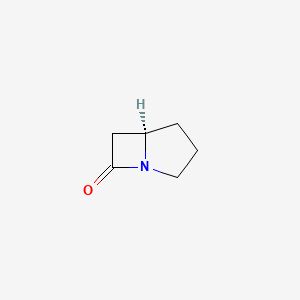

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H9NO |

|---|---|

Peso molecular |

111.14 g/mol |

Nombre IUPAC |

(5R)-1-azabicyclo[3.2.0]heptan-7-one |

InChI |

InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m1/s1 |

Clave InChI |

INAHHIFQCVEWPW-RXMQYKEDSA-N |

SMILES isomérico |

C1C[C@@H]2CC(=O)N2C1 |

SMILES canónico |

C1CC2CC(=O)N2C1 |

Origen del producto |

United States |

Biosynthetic Pathways and Enzymology of the Carbapenam Nucleus

Initial Precursor Elaboration Leading to Carbapenam Formation

The initial steps in carbapenem (B1253116) biosynthesis involve the formation of a key intermediate, (2S,5S)-5-carboxymethylproline (t-CMP), catalyzed by the enzyme CarB. researchgate.netuniprot.orgrsc.org This molecule contains the foundational pyrrolidine (B122466) ring and a carboxymethyl side chain necessary for subsequent β-lactam ring closure.

Condensation Reactions Involving Malonyl-CoA and Pyrroline-5-Carboxylate

The formation of (2S,5S)-carboxymethylproline is initiated by a condensation reaction catalyzed by CarB, also known as carboxymethylproline synthase. uniprot.orgrsc.org This enzyme utilizes malonyl-CoA and (S)-1-pyrroline-5-carboxylate as substrates. uniprot.orgrsc.orgresearchgate.netnih.gov (S)-1-pyrroline-5-carboxylate is often derived from L-glutamate semialdehyde, which can be supplied from L-proline by the action of other enzymes like CarD. nih.govnih.gov

CarB, a member of the crotonase superfamily, facilitates the reaction through a mechanism proposed to involve enolate intermediates. rsc.orgnih.gov Decarboxylation of malonyl-CoA likely occurs, generating an enolate that is stabilized by a conserved oxyanion hole within the enzyme's active site. rsc.orgrcsb.org This enolate then reacts with the imine form of (S)-1-pyrroline-5-carboxylate, leading to the formation of a carbon-carbon bond. rsc.org

Formation of Carboxymethylproline (CMP) by CarB Synthetase

CarB catalyzes the stereoselective formation of (2S,5S)-carboxymethylproline (t-CMP) from the condensation reaction. uniprot.orgrsc.orgresearchgate.net The reaction involves the formation of a t-CMP-CoA thioester intermediate, which is subsequently hydrolyzed to yield (2S,5S)-carboxymethylproline and coenzyme A. rsc.org

CarB is described as an unusual and multifaceted member of the crotonase superfamily, capable of catalyzing decarboxylation, carbon-carbon bond formation, and CoA ester hydrolysis within a single net reaction. nih.govfigshare.com Studies have shown that CarB can also accept methylmalonyl-CoA as a substrate, leading to the formation of 6-methyl-(2S,5S)-CMP, an intermediate for substituted carbapenems like thienamycin (B194209). nih.gov

Detailed kinetic studies on CarB from Pectobacterium carotovorum have provided insight into its activity. The enzyme exhibits Michaelis constants (KM) of 0.0027 mM for malonyl-CoA and 0.0015 mM for (S)-1-pyrroline-5-carboxylate. uniprot.org The catalytic efficiency (kcat) is reported as 1.7 sec-1 with malonyl-CoA and 1.52 sec-1 with (S)-1-pyrroline-5-carboxylate. uniprot.org

Here is a summary of CarB kinetic parameters:

| Substrate | KM (mM) | kcat (sec-1) |

| Malonyl-CoA | 0.0027 | 1.7 |

| (S)-1-Pyrroline-5-carboxylate | 0.0015 | 1.52 |

This compound Synthetase (CarA) Mediated Beta-Lactam Ring Cyclization

Following the formation of (2S,5S)-carboxymethylproline, the crucial step of β-lactam ring closure to form the this compound nucleus is catalyzed by this compound synthetase (CarA). nih.govresearchgate.netgoogle.comresearchgate.net This enzyme is an ATP/Mg2+-dependent ligase. nih.govacs.orgrhea-db.org

Detailed Enzymatic Mechanism of CarA: ATP/Mg2+-Dependent Ring Closure

CarA catalyzes the intramolecular cyclization of (2S,5S)-carboxymethylproline to form the four-membered β-lactam ring, resulting in (3S,5S)-carbapenam-3-carboxylic acid. acs.orgresearchgate.net This reaction is coupled with the hydrolysis of ATP to AMP and pyrophosphate (PPi), providing the necessary energy input. nih.govacs.orgcuny.edu

The enzymatic mechanism of CarA involves the adenylation of the carboxyl group of (2S,5S)-carboxymethylproline. researchgate.netnih.govacs.org This activated intermediate then undergoes intramolecular nucleophilic attack by the secondary amine nitrogen on the activated carbonyl carbon, leading to the closure of the β-lactam ring. researchgate.netcuny.edunih.gov The catalytic cycle is proposed to proceed via a tetrahedral intermediate or transition state. nih.govresearchgate.netpnas.org

Kinetic studies on CarA from Erwinia carotovora (now Pectobacterium carotovorum) indicate a Bi-Ter kinetic mechanism where ATP binds first, followed by (2S,5S)-5-carboxymethylproline, and PPi is the last product released. acs.orgnih.gov The enzyme exhibits a KM of 0.11 mM for ATP and 0.23 mM for (2S,5S)-5-carboxymethylproline. uniprot.org The kcat for CarA is reported as 0.28 sec-1. uniprot.org

Here is a summary of CarA kinetic parameters:

| Substrate | KM (mM) | kcat (sec-1) |

| ATP | 0.11 | 0.28 |

| (2S,5S)-5-Carboxymethylproline | 0.23 | - |

The reaction catalyzed by CarA can be summarized as follows: (2S,5S)-5-carboxymethylproline + ATP → (3S,5S)-carbapenam-3-carboxylic acid + AMP + PPi uniprot.org

Substrate Recognition and Active Site Dynamics of CarA

CarA exhibits specificity for its substrate, (2S,5S)-carboxymethylproline, although studies have shown some tolerance to different diastereomers and alternate α-amino diacid substrates. acs.orgnih.gov The active site of CarA is responsible for recognizing and binding both ATP and the carboxymethylproline substrate. nih.govacs.org

Structural and kinetic data, along with homology to β-lactam synthetase (β-LS), suggest the involvement of specific residues in substrate binding and catalysis. nih.govpnas.orgacs.org For instance, Lys443 in CarA is implicated as an essential residue for substrate binding and stabilization of intermediates. acs.org Conserved residues, including a tyrosyl-glutamyl catalytic dyad in some related enzymes, are thought to play roles in the β-lactam formation mechanism. pnas.orgnih.gov Variations in the substrate binding pocket of CarA compared to homologous enzymes like β-LS reflect their different substrates. nih.gov

Structural Biology of CarA: Crystal Structures and Conformational Changes

The N-terminal domain of CarA lacks the glutaminase (B10826351) active site found in AS-B and contains an extended loop region not observed in β-LS or AS-B. researchgate.netnih.gov The C-terminal synthetase active site, responsible for ATP binding, is highly conserved compared to β-LS. nih.gov However, variations in the substrate binding pocket accommodate the specific structure of carboxymethylproline. nih.gov

Crystal structures of apo-CarA and CarA complexed with substrates or analogs, such as (2S,5S)-5-carboxymethylproline and the ATP analog α,β-methyleneadenosine 5'-triphosphate (AMP-CPP), along with a magnesium ion, have been determined. researchgate.netnih.govresearchgate.net These structures reveal details about the protein-substrate interactions and conformational changes that occur during the catalytic cycle, facilitating substrate adenylation and subsequent β-lactamization. nih.govpnas.org The coordination of the magnesium ion in the active site also differs from that in β-LS, highlighting adaptations for the specific CarA reaction. nih.gov

Post-Carbapenam Core Modifications in Biosynthesis

Following the formation of the (3S,5S)-carbapenam nucleus, further enzymatic modifications are required to produce biologically active carbapenems. These modifications primarily involve stereochemical changes and the introduction of side chains.

C5 Epimerization and C2-C3 Desaturation by CarC Enzyme

A critical step in the biosynthesis of simple carbapenems, such as (5R)-carbapenem-3-carboxylic acid, is catalyzed by the enzyme carbapenem synthase (CarC). nih.govresearchgate.netacs.orgrhea-db.orggrantome.com CarC is a bifunctional non-heme iron and 2-(oxo)glutarate-dependent (Fe/2OG) oxygenase that catalyzes two distinct reactions: C5 epimerization and C2-C3 desaturation. nih.govresearchgate.netacs.orgnih.gov

Initially, CarC inverts the stereochemistry at the C5 position of (3S,5S)-carbapenam, producing (3S,5R)-carbapenam. nih.govresearchgate.netacs.org This stereoinversion is essential for the subsequent desaturation and the resulting antibacterial activity of the final carbapenem product. h1.co Following C5 inversion, CarC catalyzes the desaturation across the C2-C3 bond of (3S,5R)-carbapenam, leading to the formation of the α,β-unsaturated carboxylate characteristic of carbapenems like (5R)-carbapen-2-em-3-carboxylic acid. nih.govresearchgate.netacs.orgnih.gov

Studies suggest that the C5 epimerization and C2-C3 desaturation processes catalyzed by CarC can occur through a stepwise mechanism involving two complete oxidative cycles. researchgate.netacs.orgnih.gov The epimerization involves the abstraction of a hydrogen atom from C5 by an Fe(IV)-oxo intermediate, followed by the donation of a hydrogen atom from a tyrosine residue (Tyr165 in some cases) to the opposite face of the resulting radical intermediate, leading to the inversion of stereochemistry. nih.govh1.coresearchgate.netresearchgate.netacs.orgcmu.edu The desaturation across C2-C3 occurs without direct involvement of active site residues other than the Fe(IV)=O center, with (3S,5R)-carbapenam binding in a different orientation compared to the epimerization substrate. researchgate.netacs.org

Stereoinversion Mechanisms in Carbapenem Biosynthesis

The stereoinversion at the C5 position of the this compound nucleus is a key step that dictates the final stereochemistry of the biologically active carbapenem. As discussed above, the Fe(II)/2OG-dependent oxygenase CarC is responsible for this stereoinversion in the biosynthesis of simple carbapenems. nih.govh1.coresearchgate.net The mechanism involves a radical intermediate generated by hydrogen atom abstraction, followed by hydrogen donation to the opposite face. nih.govh1.coresearchgate.netresearchgate.netacs.orgcmu.edu This process converts the (3S,5S) configuration at the C5 bridgehead to the (3S,5R) configuration found in active carbapenems. nih.govresearchgate.net

Introduction of the C6 Side Chain: Role of Radical SAM Enzymes (e.g., TokK)

The structural diversity among naturally occurring carbapenems is largely due to variations in the side chains attached to the carbapenem core, particularly at the C6 position. The introduction of these side chains often involves radical S-adenosylmethionine (SAM) enzymes. biorxiv.orgresearchgate.netmdpi.comresearchgate.netacs.org

In the biosynthesis of complex carbapenems like asparenomycin (B1242592) A, B12-dependent radical SAM enzymes such as TokK play a crucial role in installing the C6 side chain. biorxiv.orgresearchgate.netmdpi.comresearchgate.netacs.orgnih.gov TokK is a radical SAM methylase that catalyzes sequential methyl transfers to the C6 position of a this compound substrate. biorxiv.orgresearchgate.netmdpi.comresearchgate.netacs.orgnih.gov This enzyme utilizes a cobalamin (B12) cofactor as an intermediate methyl carrier. biorxiv.orgresearchgate.netmdpi.comresearchgate.netacs.orgnih.gov The proposed mechanism involves the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate, creating a carbon-centered radical at C6. mdpi.comresearchgate.netnih.gov Methylcobalamin then donates a methyl group to this radical intermediate, resulting in methylation at C6. mdpi.comresearchgate.netnih.gov TokK can catalyze multiple methylation steps to build the specific C6 alkyl chain, such as the isopropyl group in asparenomycin A. biorxiv.orgresearchgate.netmdpi.comacs.orgnih.gov

Genetic and Metabolic Engineering of this compound Biosynthesis

Understanding the genes and regulatory mechanisms involved in this compound and carbapenem biosynthesis is essential for metabolic engineering efforts aimed at improving production yields or generating novel analogs.

Elucidation of Biosynthetic Gene Clusters (car genes)

The genes responsible for carbapenem biosynthesis are typically organized in clusters, often referred to as car gene clusters. nih.govasm.orgnih.govgoogle.com These clusters have been identified in various carbapenem-producing bacteria, including Pectobacterium carotovorum (formerly Erwinia carotovora), Serratia marcescens, and Photorhabdus luminescens. nih.govasm.orgnih.gov

In P. carotovorum, a cluster of nine car genes has been identified on the chromosome. nih.govasm.org These genes encode the enzymes necessary for carbapenem construction, as well as proteins involved in a self-resistance mechanism that confers immunity to the producing organism. nih.gov While the gene content can vary slightly between species, the core genes responsible for the early biosynthetic steps, such as carA, carB, and carC, are often conserved. researchgate.netnih.govasm.orgnih.gov

Transcriptional Regulation and Quorum Sensing in Producing Organisms

The expression of car genes and thus the production of carbapenems are subject to transcriptional regulation, often linked to quorum sensing. nih.govnih.govnih.govnih.govasm.org Quorum sensing is a system of bacterial cell-to-cell communication that allows for coordinated gene expression based on cell density. nih.govnih.govasm.orgebi.ac.uk

In P. carotovorum and Serratia species, carbapenem biosynthesis is regulated by quorum sensing mediated by N-acyl homoserine lactone (AHL) signaling molecules. nih.govnih.govnih.govasm.orgebi.ac.uk The carR gene, often the first gene in the car cluster, encodes a transcriptional activator (a LuxR homolog) that responds to AHL signals synthesized by an autoinducer synthase (a LuxI homolog, often encoded by carI or smaI). nih.govnih.govnih.govasm.orgebi.ac.uk At high cell densities, the accumulation of AHL molecules leads to the activation of CarR, which in turn promotes the transcription of the downstream car biosynthetic genes. nih.govnih.govnih.gov This allows the bacteria to produce carbapenems in a density-dependent manner. Other regulatory elements, such as the hor gene (encoding a SlyA/MarR-like regulator), can also influence car gene expression. nih.govasm.org Environmental and physiological factors, such as carbon source and temperature, can also impact carbapenem production by modulating the quorum sensing system. nih.gov

Metabolic engineering strategies can involve manipulating these genetic and regulatory elements to enhance carbapenem production. For example, strategies might focus on increasing the availability of precursor molecules or optimizing the expression of key biosynthetic enzymes like CarC. google.com

Data Table: Key Enzymes and Reactions in Post-Carbapenam Biosynthesis

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Cofactor(s) |

| CarC | C5 Epimerization and C2-C3 Desaturation | (3S,5S)-Carbapenam | (5R)-Carbapenem | Fe(II), 2-Oxoglutarate |

| TokK (example) | Sequential Methylation at C6 (complex carbapenems) | This compound derivative | Methylated this compound | B12, SAM |

Data Table: Examples of Carbapenem Biosynthetic Gene Clusters

| Organism | Gene Cluster Name | Key Genes Included | Regulation Mechanism |

| Pectobacterium carotovorum | car | carA, carB, carC, carR, carI, carD, carE, carF, carG, carH | Quorum Sensing (AHL) |

| Serratia marcescens | car | carR, smaI, car genes | Quorum Sensing (AHL) |

| Photorhabdus luminescens | cpm | cpmA-cpmH | LuxS-based Quorum Sensing (negative control), Rap/Hor homolog |

Strategies for Enhanced Biosynthetic Production of this compound Intermediates

Several strategies have been explored to increase the production of carbapenem pathway intermediates and products in microbial hosts, notably in Escherichia coli, which is a genetically tractable and fast-growing organism. wikipedia.orgnih.govnih.gov These strategies often focus on optimizing the metabolic flux towards the desired compounds.

One approach involves increasing the availability of precursor molecules. For instance, increasing the intracellular concentration of P5C, a substrate for CarB, can drive the pathway forward. This can be achieved by relieving feedback inhibition on enzymes involved in P5C synthesis, such as glutamate (B1630785) 5-kinase (ProB), which is responsible for converting glutamate to glutamyl 5-phosphate. nih.govnih.govnih.gov Mutating the proline-binding site of ProB has been shown to make the enzyme resistant to feedback inhibition by proline, an intermediate in the same pathway, leading to a significant increase in carbapenem production. nih.govnih.gov

Another strategy focuses on minimizing the consumption of precursors by competing metabolic pathways. For example, malonyl-CoA, a substrate for CarB, is also utilized in fatty acid synthesis by enzymes like FabD. nih.gov Eliminating or reducing the activity of such competing enzymes can redirect malonyl-CoA towards this compound biosynthesis. nih.gov

Regenerating the activity of bottleneck enzymes is also a viable strategy. In the later stages of carbapenem biosynthesis, the activity of CarC can be limited by the availability of its reducing cofactor, which can be addressed by expressing the ferredoxin CarE. nih.gov While CarC acts downstream of this compound formation, improving the efficiency of later steps can prevent intermediate accumulation and potential feedback on earlier enzymes.

Heterologous expression of the carbapenem biosynthetic gene cluster (car genes) in suitable host organisms like E. coli has been a significant development. wikipedia.orgnih.govnih.gov Introducing the carABCDE gene cluster from organisms like Pectobacterium carotovorum into E. coli allows for the reconstitution of the carbapenem pathway in a well-characterized host. wikipedia.orgnih.gov Codon optimization of the introduced genes can further enhance their expression levels and improve production. wikipedia.org

Furthermore, engineering the host strain to tolerate the accumulating intermediates and products can improve yields. Carbapenems can have antibacterial effects on the producing organism. Stabilizing the E. coli metabolism against the toxicity of the carbapenem product, for example, by artificially inhibiting membrane synthesis, has been shown to increase antibiotic productivity. nih.govnih.gov

Protein engineering of the biosynthetic enzymes themselves offers the potential to improve their catalytic efficiency, substrate specificity, and product selectivity, thereby enhancing the flux through the this compound pathway. nih.govchem960.comchem960.com While much of the research in this area has focused on enzymes involved in later carbapenem modifications or in the synthesis of other β-lactams like penicillins and cephalosporins, similar strategies can be applied to CarA and CarB to optimize this compound production. chem960.comchem960.com

Combining multiple metabolic engineering strategies often leads to synergistic improvements in production titers. For instance, increasing precursor concentrations and stabilizing the host against product toxicity have been successfully combined to achieve significant increases in carbapenem production in engineered E. coli strains. nih.govnih.gov One study reported a 60-fold increase in productivity over the minimal pathway by increasing precursor metabolites and identifying a reducing cofactor for a bottleneck enzyme. nih.govnih.gov

These metabolic engineering efforts highlight the potential of biosynthesis to become a more economically viable route for producing this compound intermediates and, subsequently, carbapenem antibiotics, potentially enabling access to a wider diversity of natural and tailored derivatives. wikipedia.orgnih.govnih.gov

Synthetic Chemistry Approaches to the Carbapenam Skeleton

Retrosynthetic Analysis of Carbapenam Core Construction

Retrosynthetic analysis of the this compound core often considers the disconnection of the bicyclic system into simpler, readily available precursors, typically involving the azetidinone ring. One common approach involves the formation of the β-lactam ring as a key step, followed by the construction of the fused five-membered ring. Disconnections can be envisioned at various bonds within the bicyclic structure, leading to diverse synthetic strategies. For instance, a retrosynthetic pathway might involve cleaving the bond between the nitrogen and the bridgehead carbon, or between the two carbons in the five-membered ring adjacent to the nitrogen. Another strategy involves generating a symmetric diester in a prochiral or meso form, which can then be subjected to asymmetric hydrolysis to create a chiral half-ester, a precursor to the carbapenem (B1253116) structure. nih.gov

Stereocontrolled Synthesis of the this compound Ring System

Achieving the correct stereochemistry is paramount in carbapenem synthesis, as the biological activity is highly dependent on the relative and absolute configurations of the stereocenters, particularly at C-5, C-6, and C-8 (using carbapenem numbering, which corresponds to positions on the this compound core and its side chain). nih.gov The characteristic trans configuration at the C-5—C-6 bond in many potent carbapenems, unlike the cis configuration in penicillins and cephalosporins, contributes to their increased potency and resistance to certain β-lactamases. mdpi.comnih.gov Stereocontrolled synthesis focuses on establishing these crucial stereocenters with high fidelity.

Many carbapenem syntheses proceed through azetidinone intermediates. nih.gov Asymmetric synthesis methodologies are employed to establish the desired stereochemistry in these four-membered ring precursors. Common methods for azetidinone formation include ester enolate-imine condensations and [2+2] cycloaddition reactions of olefins with isocyanates or ketenes with imines. nih.gov The stereochemical outcome of the latter can be highly dependent on the substrates and reaction conditions. nih.gov Optically active azetidinones can be obtained using chiral auxiliaries on ketenes or imines, although the generality of these reactions for broad carbapenem synthesis can be limited. nih.gov Catalytic asymmetric azetidinone-forming reactions have been developed to efficiently establish contiguous stereocenters in a single step, serving as templates for synthesizing C5/C6 cis or trans carbapenems with control over the C8 stereocenter. nih.govnih.gov Enzymatic methods, such as asymmetric hydrolysis of symmetric diesters using enzymes like pig liver esterase, have also been successfully applied to generate chiral precursors with the desired absolute configuration. nih.gov

Data Table: Examples of Azetidinone Formation Methods

| Method | Reactants | Stereochemical Outcome (typically) | Notes |

| Ester enolate-imine condensation | Ester enolate, Imine | Variable | Common method |

| [2+2] Cycloaddition | Olefin, Isocyanate | Variable | |

| [2+2] Cycloaddition | Ketene, Imine | Cis or Trans (diastereoselective) | Outcome depends on substrates/conditions. nih.gov |

| Catalytic Asymmetric Cycloaddition | Ketene, Imine, Chiral Catalyst | High Enantioselectivity (Cis) | Efficient for multiple stereocenters. nih.gov |

| Enzymatic Hydrolysis | Symmetric Diester, Esterase | Chiral Half-ester (Enantioselective) | Useful for establishing absolute config. nih.gov |

Following the formation of the appropriately functionalized and stereodefined azetidinone precursor, the next critical step is the formation of the fused five-membered ring to complete the this compound skeleton. Various cyclization strategies have been employed for this annulation. Azetidinones with a carboxylic acid, carboxymethylene, or equivalent group at C-4 can be converted to carbapenams through several methods. nih.gov These approaches often involve intramolecular reactions that close the five-membered ring onto the pre-existing azetidinone. Examples include cyclizations involving diazo compounds and catalytic rhodium(II) acetate, as well as other methods that form the carbon-carbon or carbon-nitrogen bonds required to complete the bicyclic system. acs.org Stereochemical control during this cyclization step is crucial to ensure the correct trans relationship between the substituents at C-5 and C-6 of the resulting this compound.

Asymmetric Synthesis Methodologies for Azetidinone Precursors

Chemical Modifications and Derivatization of the this compound Scaffold

Once the basic this compound skeleton is constructed, chemical modifications and derivatizations are performed to introduce the side chains that confer specific biological activities and pharmacokinetic properties to carbapenem antibiotics. The primary positions for derivatization are typically C-2 and C-6 of the this compound nucleus (corresponding to C-3 and C-6 in carbapenem antibiotic numbering, respectively).

The C2 position (equivalent to C3 in carbapenems) is a key site for introducing diverse side chains, often containing a sulfur atom linked to a variety of substituents. nih.gov These C2 side chains significantly influence the spectrum of antibacterial activity, metabolic stability, and pharmacokinetic profile of the resulting carbapenem antibiotic. Commercial carbapenems are characterized by variations at the C2 position. acs.orgacs.org Strategies for introducing the C2 side chain typically involve reactions at the C2 position of the this compound core or a precursor. For example, the meropenem (B701) pyrrolidine (B122466) sulfide (B99878) side chain is introduced by forming an enol phosphate (B84403) and subsequently reacting it with a thiol. acs.org The nature of the substituent at this position, such as a pyrrolidine moiety, can lead to a broader antimicrobial spectrum. nih.gov

The C6 position (equivalent to C6 in carbapenems) is another important site for functionalization, most notably the introduction of a hydroxyethyl (B10761427) group. The stereochemistry of this substituent, particularly the (R)-configuration at the hydroxyl-bearing carbon (C8 in carbapenem numbering), is critical for potent antibacterial activity and increased stability against certain β-lactamases. nih.gov Strategies for introducing the C6 substituent and controlling its stereochemistry often rely on starting materials with pre-existing chirality or employing stereoselective reactions during the synthesis of the azetidinone precursor or the subsequent cyclization. For instance, using L-threonine as a chiral starting material can facilitate the stereocontrolled introduction of the hydroxyethyl side chain or its precursor. psu.eduresearchgate.net Stereocontrolled conversion of azetidinone intermediates is key to achieving the desired configuration at C6. researchgate.net

Development of Novel Synthetic Routes to this compound Analogs

Research into the synthesis of carbapenem and this compound analogs has focused on developing new methodologies for constructing the core bicyclic system and introducing diverse side chains, particularly at the C-2 and C-6 positions, to modulate activity and stability nih.govresearchgate.net. The desired stereochemistry of the final compound heavily influences the synthetic approach nih.gov.

Early synthetic efforts often utilized natural products as starting materials, such as L-Cys, L-Val, L-α-amino adipic acid, and S-adenosyl-Met nih.gov. A major advancement in the "synthetic journey" was the introduction of a methyl group at the 1-β position, which was found to enhance stability against dehydropeptidase-I (DHP-I) hydrolysis nih.gov.

Novel synthetic routes have explored various strategies to efficiently assemble the this compound skeleton and its functionalized derivatives. One approach involves the use of metal-catalyzed cyclizations. For instance, ruthenium-catalyzed cyclization of enynes has been reported as a method to obtain this compound skeletons in good yields nih.gov. When enynes were treated with RuH(2)CO(PPh(3))(3) (10 mol %) in toluene (B28343) upon heating, the corresponding carbapenams were obtained nih.gov.

Rhodium carbenoid insertion methodology has also been employed to construct the bicyclic ring system found in both carbapenems and related carbacephems cdnsciencepub.com. This method has been successfully applied even in cases where a methoxy (B1213986) group is present at a position analogous to C-7 in the final product cdnsciencepub.com.

The synthesis of specific carbapenem analogs has driven the development of specialized reactions. A practical synthesis for the carbapenem antibiotic ertapenem (B1671056) sodium, for example, features the novel use of 1,1,3,3-tetramethylguanidine (B143053) as a base for the low-temperature reaction of a thiol, derived from trans-4-hydroxy-L-proline, with the carbapenem nucleus activated as an enol phosphate acs.org. This coupling reaction is a key step in introducing the side chain at the C-2 position acs.org. Subsequent deprotection of a p-nitrobenzyl ester is achieved through palladium-catalyzed hydrogenolysis acs.orggoogle.com. The inclusion of bicarbonate during the hydrogenolysis step was found to be crucial for protecting the pyrrolidine amine as the sodium carbamate, thereby improving reaction performance and product stability acs.org.

Novel intramolecular cyclopropanation reactions have been utilized in the synthesis of constrained tricyclic systems designed as mimics of carbapenems and carbapenams acs.org. A method involving a trimethylstannylmethyl group and an adjacent iminium ion was key in these cyclizations acs.org.

Regioselective transformations of internal alkynes have also provided valuable intermediates for carbapenem and carbacephem synthesis capes.gov.br. Hydrostannation of internal alkynes with tri-n-butyltin hydride afforded alkenylstannanes regioselectively, which were then converted to key ketone intermediates capes.gov.br.

Further research has explored organocatalytic approaches. An unexpected organocatalyzed domino-reaction on the carbapenem core structure using proline has been reported, leading to the formation of novel 1,4-diazepin-5-one scaffolds with high diastereoselectivity (>99:1) rsc.org. This highlights the potential for skeletal rearrangements of the carbapenem core under specific catalytic conditions rsc.org.

The introduction of specific functional groups at the side chains also requires tailored synthetic methods. An efficient Mitsunobu reaction-based method was developed for introducing a sulfamoylamino group into the C-2' position of the pyrrolidine ring in the synthesis of a novel 1 beta-methyl carbapenem antibiotic, S-4661 nih.gov.

Here is a summary of some novel synthetic approaches:

| Synthetic Approach | Key Reagents/Conditions | Outcome | References |

| Ruthenium-catalyzed cyclization | RuH(2)CO(PPh(3))(3), Toluene, Heat | This compound skeletons from enynes | nih.gov |

| Rhodium carbenoid insertion | Rhodium catalyst | Bicyclic ring systems (Carbapenems/Carbacephems) | cdnsciencepub.com |

| Thiol coupling (Ertapenem synthesis) | 1,1,3,3-Tetramethylguanidine, Enol phosphate | C-S bond formation at C-2 | acs.org |

| Palladium-catalyzed hydrogenolysis | Pd on carbon, H₂, Bicarbonate, pH 6.5-8.5 | Deprotection of p-nitrobenzyl ester | acs.orggoogle.com |

| Intramolecular cyclopropanation | Trimethylstannylmethyl group, Iminium ion | Tricyclic systems (Carbapenem mimics) | acs.org |

| Regioselective hydrostannation | Tri-n-butyltin hydride | Alkenylstannanes from internal alkynes | capes.gov.br |

| Organocatalyzed domino-reaction | Proline | 1,4-Diazepin-5-one scaffolds from carbapenem core | rsc.org |

| Mitsunobu reaction (for S-4661) | Mitsunobu reagents | Introduction of sulfamoylamino group at C-2' | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Carbapenam

High-Resolution Mass Spectrometry for Structural Confirmation and Pathway Elucidation (e.g., LC-MS, ESI-MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation and elucidation of carbapenam derivatives and their transformation products. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are widely used due to their ability to analyze polar and thermally labile compounds with minimal fragmentation in the ionization process, providing accurate mass measurements of the intact molecule or its pseudomolecular ions nih.govuniroma1.it.

LC-MS/MS (tandem mass spectrometry) allows for the fragmentation of selected ions, yielding characteristic fragment patterns that provide detailed structural information. This is particularly useful for confirming the structure of synthesized this compound derivatives, identifying impurities, and elucidating degradation or metabolic pathways researchgate.netacs.org. For instance, UHPLC-QTOF-MS/MS has been employed to separate and identify related impurities in carbapenem (B1253116) formulations, confirming elemental composition and proposing structures based on fragmentation pathways researchgate.net. HRMS can also be used in untargeted screening approaches to identify transformation products in complex matrices uniroma1.it.

In studies involving the interaction of carbapenem derivatives with enzymes, LC-MS can be used to identify and characterize reaction intermediates and products, aiding in the understanding of enzymatic hydrolysis mechanisms d-nb.info. Accurate mass measurements provided by HRMS are crucial for determining the elemental composition of unknown compounds, supporting structural elucidation efforts researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural and stereochemical characterization of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide information about the types, numbers, and connectivity of atoms within the molecule. Analysis of chemical shifts and coupling constants in ¹H NMR spectra is particularly valuable for determining the relative configuration of stereogenic centers and understanding the conformation of the molecule asm.orgnih.govacs.org.

For carbapenem derivatives, NMR spectroscopy is crucial for confirming the stereochemistry of the β-lactam ring and the fused pyrrolidine (B122466) ring, as well as the configuration of substituents, such as the hydroxyethyl (B10761427) group at the C-6 position asm.org. The coupling constants between protons on adjacent carbons can provide insights into the dihedral angles and thus the preferred conformation of flexible parts of the molecule nih.gov.

Detailed NMR analysis has been used to assign the stereochemistry at specific carbons in modified penicillin molecules designed to mimic carbapenem-like stereochemistry asm.org. Changes in NMR spectra, particularly the peaks associated with protons near the β-lactam ring, can also indicate the rupture of the β-lactam ring, which is relevant in studies of enzymatic hydrolysis acs.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide more comprehensive information about connectivity and can aid in the complete assignment of complex spectra and confirmation of structural assignments rsc.org.

X-ray Crystallography for this compound Derivatives and Enzyme-Carbapenam Complexes

X-ray crystallography is a powerful technique that provides definitive three-dimensional structural information at atomic resolution for crystalline compounds. This method is invaluable for confirming the solid-state structure and absolute stereochemistry of this compound derivatives rsc.org.

Furthermore, X-ray crystallography is extensively used to study the interactions between carbapenem antibiotics and their target enzymes, particularly β-lactamases. By obtaining crystal structures of enzyme-carbapenem complexes, researchers can visualize the binding mode of the antibiotic in the enzyme's active site, understand the structural basis for substrate specificity, and gain insights into the catalytic mechanism of the enzyme and the mechanism of inhibition or hydrolysis researchgate.netnih.govnih.govacs.org.

Studies utilizing X-ray crystallography have revealed how carbapenem structures, including the conformation of the pyrroline (B1223166) ring and the position of substituents like the hydroxyethyl group, influence their interaction with different classes of β-lactamases researchgate.netnih.govnih.gov. Crystal structures of acyl-enzyme complexes, where the carbapenem is covalently bound to the enzyme, have been particularly informative in understanding the intermediates formed during hydrolysis researchgate.netnih.govacs.org. For example, X-ray crystallography has identified different acyl-enzyme species formed between carbapenems and β-lactamases, differing in the position of the double bond in the carbapenem nucleus nih.gov. These structures provide a static picture that complements dynamic information from other techniques and helps inform the design of new antibiotics and β-lactamase inhibitors nih.gov.

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of carbapenems, allowing for the separation of the target compound from impurities, precursors, and degradation products researchgate.netjapsonline.com. Various stationary phases, such as reversed-phase C8 or C18 columns, and mobile phase systems are employed depending on the specific properties of the carbapenem derivative being analyzed researchgate.netjapsonline.com.

HPLC is frequently coupled with detectors such as UV-Vis or mass spectrometers (HPLC-MS) to provide both separation and identification capabilities researchgate.netinteresjournals.orginteresjournals.org. HPLC-UV methods have been developed for the simultaneous determination of multiple carbapenem antibiotics researchgate.net. The integration of mass spectrometry (HPLC-MS or UHPLC-MS) enhances the selectivity and sensitivity of the analysis, enabling the detection and identification of impurities at low concentrations researchgate.netinteresjournals.orginteresjournals.org.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound derivatives, particularly for more volatile or derivatizable compounds, though HPLC-based methods are generally more common for this class of molecules due to their polarity and thermal lability interesjournals.orginteresjournals.org. Chromatographic methods, especially stability-indicating HPLC methods, are critical for quality control and stability testing of pharmaceutical formulations containing carbapenem derivatives, ensuring their purity and integrity japsonline.com.

Other Spectroscopic Methods (e.g., IR, UV-Vis) for Structural Probing

Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information for the characterization of this compound derivatives.

IR spectroscopy provides information about the functional groups present in the molecule based on the vibrational modes of the bonds. The characteristic stretching frequency of the β-lactam carbonyl group is particularly important in the analysis of carbapenams and their derivatives. Changes in this frequency can indicate alterations to the β-lactam ring, such as during hydrolysis d-nb.info.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. This technique is useful for compounds containing chromophores, such as conjugated double bonds or aromatic rings. UV-Vis spectroscopy can be used for the quantitative analysis of carbapenem derivatives if they possess suitable chromophores acs.orgresearchgate.netmdpi.com. It can also be used to monitor reactions, such as the enzymatic hydrolysis of chromogenic carbapenem substrates, by observing changes in the absorption spectrum over time acs.orgmdpi.comresearchgate.netacs.org. While the parent this compound may have limited UV-Vis activity, derivatives with conjugated systems exhibit characteristic absorption bands that can be used for detection and analysis acs.org.

These spectroscopic methods, often used in conjunction with chromatographic and mass spectrometric techniques, contribute to a comprehensive understanding of the structure, properties, and behavior of this compound and its derivatives.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 549337 |

| (3S,5S)-Carbapenam-3-carboxylic acid | 6337945 |

| (3S,5S)-Carbapenam-3-carboxylate | 25243890 |

| Carbapenem (parent of carbapenems) | 13293131 |

| Imipenem (B608078) | 150610 |

| Meropenem (B701) | 441126 |

| Ertapenem (B1671056) | 150610 |

| Doripenem | 150610 |

| Tebipenem pivoxil | 6918409 |

Theoretical and Computational Investigations of the Carbapenam Framework

Quantum Chemical Calculations of Carbapenam Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are extensively used to investigate the intrinsic reactivity and stability of β-lactam compounds, including those with the this compound core. These calculations can determine energy barriers for reactions, analyze electronic properties, and shed light on the factors influencing the susceptibility of the β-lactam ring to nucleophilic attack.

Studies have employed quantum calculations to compare the reactivity of different β-lactam classes, including carbapenems, penams, and cephems. These investigations often focus on the acylation of nucleophiles, mimicking the initial step of interaction with enzymes like penicillin-binding proteins (PBPs) or β-lactamases researchgate.netasm.orgnih.gov. Computational studies have identified thermodynamically favored pathways for the acylation reaction, often involving the rupture of the β-lactam amide bond and the formation of an amine anion researchgate.netnih.govasm.org.

Energy barrier calculations have indicated that the reactivity of β-lactams can be influenced by structural features, with non-methylated carbapenems showing higher reactivity compared to methylated carbapenems, cephems, and penams in certain reactions researchgate.netasm.orgnih.govnih.gov. Electron-withdrawing groups have been identified as key determinants of reactivity by facilitating the delocalization of the negative charge on the amine anion intermediate researchgate.netnih.gov. The strain of the four-membered β-lactam ring and reduced amide resonance in bicyclic structures contribute to the increased electrophilicity of the carbonyl group, enhancing their reactivity towards nucleophiles frontiersin.orgacs.org.

Quantum mechanical studies have also explored the effect of solvation on the reaction barriers and the stability of transition states and intermediates during the hydrolysis of β-lactams. acs.orgresearchgate.net

Computational Modeling of Enzymatic Reaction Mechanisms (e.g., Transition States, Intermediates in CarA/CarC Catalysis)

Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is crucial for understanding the complex enzymatic reactions involving carbapenams. These methods allow for the treatment of the chemically active site using more accurate quantum mechanics, while the larger protein environment is described by less computationally expensive molecular mechanics researchgate.netepfl.ch.

Studies have focused on the mechanisms of enzymes involved in carbapenem (B1253116) biosynthesis and degradation. For instance, carbapenem synthase (CarC), an enzyme involved in the biosynthesis of simple carbapenems, catalyzes the epimerization and desaturation of (3S,5S)-carbapenam to produce (5R)-carbapenem. researchgate.netresearchgate.net QM/MM calculations have been used to explore the detailed reaction mechanism of CarC, supporting stepwise processes involving oxidative cycles. researchgate.net These studies have investigated the role of specific amino acid residues, such as tyrosine, in hydrogen abstraction steps and the influence of dioxygen binding to the iron center in the enzyme. researchgate.netresearchgate.netnih.gov

Computational modeling is also extensively applied to study the interaction of carbapenems with β-lactamases, enzymes that hydrolyze the β-lactam ring and confer resistance. QM/MM simulations have been used to investigate the deacylation reaction of acyl-enzyme complexes formed between carbapenems and β-lactamases, including class A enzymes like KPC-2 and SHV-1. researchgate.netnih.govresearchgate.netrsc.orgwgtn.ac.nz These simulations help distinguish between enzymes that are inhibited by carbapenems (forming a stable acyl-enzyme) and those that efficiently hydrolyze them (carbapenemases). nih.govresearchgate.netrsc.org Factors such as the orientation of the carbapenem's hydroxyethyl (B10761427) group, the active site volume, and the architecture of the enzyme's active site have been identified as determinants of catalytic efficiency towards carbapenems through computational analysis. nih.govresearchgate.net The tautomerization of the carbapenem pyrroline (B1223166) ring in the acyl-enzyme complex and its effect on deacylation have also been explored computationally. acs.orgacs.org

Computational studies have also investigated the mechanisms of metallo-β-lactamases (MβLs), which utilize metal ions to hydrolyze carbapenems. nih.govnih.gov Computational methods, combined with biophysical studies, have shown that different MβLs can hydrolyze carbapenems via similar mechanisms involving anionic intermediates. nih.govnih.gov

Molecular Dynamics Simulations of this compound Interactions within Biological Systems

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions within biological systems over time. mdpi.comnih.gov3ds.com These simulations provide insights into the flexibility of molecules, binding poses, and the conformational changes that occur upon binding to target proteins like enzymes or transporters.

MD simulations have been used to investigate the interactions of carbapenem antibiotics with bacterial efflux transporters, such as AcrB in Escherichia coli. mdpi.com These studies can reveal how different carbapenems bind to the transporter's binding pockets and how their physico-chemical properties influence their binding preferences. mdpi.com MD simulations can provide atomistic information on the dynamics of these complexes, complementing experimental data. mdpi.com

Furthermore, MD simulations, often in conjunction with QM/MM methods, are employed to study the interactions of carbapenems with β-lactamases. nih.govresearchgate.netrsc.orgacs.org These simulations can confirm preferred orientations of the antibiotic within the active site and help understand the factors affecting the deacylation rate. nih.govresearchgate.netrsc.org MD simulations have also been used to explore the flexibility of enzyme active sites and how this flexibility can influence carbapenem hydrolysis. acs.orgmdpi.com

MD simulations are also applied to study the interaction of carbapenems with porin proteins, which are involved in the uptake of antibiotics into Gram-negative bacteria. mdpi.comnih.gov These simulations can assess the stability of the interactions and identify key residues involved in binding. nih.gov

Structure-Property Relationship Studies on this compound Ring Strain and Electronic Distribution

Structure-property relationship (SPR) studies, often utilizing computational methods, aim to correlate the structural features of carbapenams with their physical, chemical, and biological properties. A key aspect of these studies is understanding the influence of the this compound ring strain and the electronic distribution within the molecule on its reactivity and interactions.

The fused bicyclic structure of carbapenams introduces significant ring strain, particularly in the four-membered β-lactam ring. This strain contributes to the increased reactivity of the amide bond towards nucleophilic attack compared to acyclic amides. frontiersin.orgacs.org Computational methods can quantify this strain energy and analyze its impact on the geometry and electronic structure of the molecule.

The electronic distribution within the this compound framework, including the partial charges on atoms and the nature of molecular orbitals (e.g., HOMO and LUMO), plays a vital role in its reactivity. researchgate.net Electron-withdrawing groups attached to the this compound core can alter the electronic distribution, making the β-lactam carbonyl more electrophilic and thus more susceptible to attack. researchgate.netnih.gov

SPR studies using computational approaches, such as DFT, can correlate structural modifications to the this compound core or its substituents with changes in electronic properties and, consequently, reactivity. researchgate.netfrontiersin.orgnih.gov These studies can help explain why certain carbapenem derivatives are more potent or more resistant to enzymatic hydrolysis than others. For example, the presence and stereochemistry of the hydroxyethyl side chain at C6 in many carbapenems significantly influence their interaction with β-lactamases and their stability against hydrolysis. mdpi.comasm.orgnih.govresearchgate.netrsc.org Computational studies can provide a molecular basis for these observed differences in activity by analyzing the spatial arrangement and electronic effects of these substituents. nih.govresearchgate.netrsc.org

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for assessing carbapenem efficacy against multidrug-resistant Gram-negative bacteria in vitro?

- Methodological Answer : Utilize broth microdilution or agar dilution methods per CLSI/EUCAST guidelines to determine minimum inhibitory concentrations (MICs). Include quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions. For time-kill studies, design experiments with bacterial inocula standardized to ~10⁶ CFU/mL and sample at 0, 6, 12, and 24 hours to evaluate bactericidal activity. Note that carbapenem stability in media (e.g., degradation in cation-adjusted Mueller-Hinton broth) may require pH monitoring .

Table 1: Example MIC Ranges for Carbapenems Against A. baumannii

| Carbapenem | MIC Range (µg/mL) | Synergy with PMB* |

|---|---|---|

| Meropenem | 2–32 | Yes (strain-dependent) |

| Imipenem | 4–64 | Moderate |

| Ertapenem | 8–128 | Limited |

| *Polymyxin B . |

Q. How should researchers statistically interpret variability in carbapenem MIC data across bacterial strains?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) to compare MIC distributions between bacterial subgroups. For high variability, use geometric means or log-transformed data. Report 95% confidence intervals and consider epidemiological cutoff values (ECOFFs) to distinguish wild-type vs. resistant populations. Replicate experiments ≥3 times to assess intra-lab reproducibility .

Advanced Research Questions

Q. How can contradictions between in vitro carbapenem susceptibility data and clinical outcomes be resolved?

- Methodological Answer :

Experimental Design : Incorporate pharmacokinetic/pharmacodynamic (PK/PD) models (e.g., hollow-fiber infection models) to simulate human drug exposure. Adjust dosing regimens to mirror serum concentrations (e.g., meropenem 1g IV q8h) and assess time above MIC (%T>MIC).

Data Analysis : Use multivariate regression to identify confounders (e.g., efflux pump activity, biofilm formation) that reduce in vivo efficacy despite low MICs. Validate findings with genomic sequencing (e.g., identifying blaKPC or ompK36 mutations) .

Table 2: Key Factors Causing Discrepancies Between In Vitro and Clinical Data

| Factor | Impact on Carbapenem Efficacy | Mitigation Strategy |

|---|---|---|

| Biofilm Formation | Reduces drug penetration | Add biofilm disruptors (e.g., EDTA) |

| Efflux Pump Overexpression | Increases MICs | Use efflux inhibitors (e.g., PAβN) |

| Inoculum Effect | Elevates MICs at high bacterial density | Standardize inoculum |

Q. What experimental strategies optimize carbapenem combination therapies to overcome resistance while minimizing toxicity?

- Methodological Answer :

- Synergy Screening : Test carbapenems with β-lactamase inhibitors (e.g., avibactam) or adjuvants (e.g., polymyxin B) using checkerboard assays. Calculate fractional inhibitory concentration indices (FICIs): synergy (FICI ≤0.5), indifference (0.5< FICI ≤4), antagonism (FICI >4).

- Toxicity Assessment : Use in vitro cytotoxicity assays (e.g., MTT assay on human renal proximal tubule cells) to compare nephrotoxicity of carbapenem-polymyxin combinations. Prioritize carbapenems with lower cytotoxicity (e.g., meropenem over imipenem-cilastatin) .

Q. How should researchers design studies to evaluate carbapenem efficacy in dynamic pharmacokinetic models?

- Methodological Answer :

Model Setup : Simulate human PK profiles (e.g., half-life, protein binding) in an in vitro system. For meropenem, replicate a 40% protein-binding rate and 1-hour half-life.

Endpoint Selection : Measure bacterial regrowth after 72 hours and genomic resistance emergence via whole-genome sequencing.

Statistical Power : Use power analysis (α=0.05, β=0.2) to determine sample size, ensuring detection of ≥1-log CFU/mL reduction .

Methodological Frameworks

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

"Does meropenem/avibactam combination therapy reduce resistance emergence in carbapenemase-producing K. pneumoniae compared to monotherapy?" .

- Data Interpretation : Address contradictory results by cross-referencing phenotypic data with genomic findings (e.g., WGS for resistance mutations) and using Bayesian statistical models to account for uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.